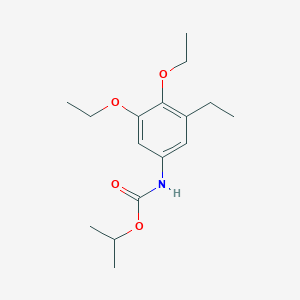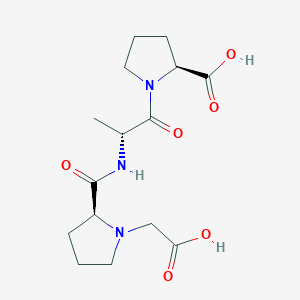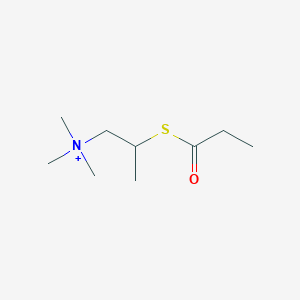![molecular formula C16H20Si2 B14420200 5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 85590-07-4](/img/structure/B14420200.png)
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms incorporated into a dibenzocyclooctadiene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a dibenzocyclooctadiene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxane, silane, and various functionalized derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It is used in the production of silicon-based materials and as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydrodibenzo[c,e][1,2]azaborinines: These compounds have similar structural frameworks but contain boron and nitrogen atoms instead of silicon.
5,6-Dihydrodibenzo[c,g][1,2]diazocine: This compound features nitrogen atoms in the ring structure, leading to different chemical properties.
Uniqueness
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to the presence of silicon atoms, which impart distinct chemical and physical properties. These properties include increased stability and the ability to form strong bonds with other elements, making it a valuable compound for various applications.
Eigenschaften
| 85590-07-4 | |
Molekularformel |
C16H20Si2 |
Molekulargewicht |
268.50 g/mol |
IUPAC-Name |
5,5,6,6-tetramethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(17,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
QHXSSKNXFGRFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)




